Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
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Overview
Description
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidine derivatives are widely studied due to their structural diversity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethyl malonate with thiourea, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester groups.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(methylthio)-4,6-pyrimidinedicarboxylate
- Diethyl 2-(ethylthio)-4,5-pyrimidinedicarboxylate
- Diethyl 2-(methylthio)-5,6-pyrimidinedicarboxylate
Uniqueness
Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the methylthio group and the ester functionalities provide opportunities for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHLRUKDQWAVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304329 |
Source
|
Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149771-08-4 |
Source
|
Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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